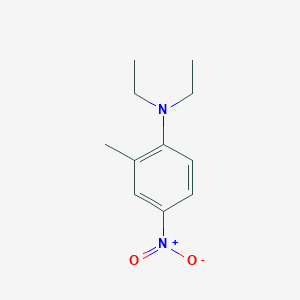

2-Methyl-4-nitro-N,N-diethylaniline

Descripción general

Descripción

2-Methyl-4-nitro-N,N-diethylaniline is a useful research compound. Its molecular formula is C11H16N2O2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis of Dyes

2-Methyl-4-nitro-N,N-diethylaniline is primarily utilized as an intermediate in the synthesis of azo dyes. These dyes are widely used in textiles and inks due to their vibrant colors and stability.

| Dye Type | Application | Notes |

|---|---|---|

| Azo Dyes | Textile industry | High colorfastness and stability |

| Pigment Dyes | Printing inks | Excellent lightfastness |

Pharmaceutical Industry

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its nitro group can be reduced to amines, which are essential in drug development.

| Pharmaceutical Application | Compound Derived | Therapeutic Use |

|---|---|---|

| Antihypertensive Agents | 2-Methyl-4-aminoaniline | Blood pressure regulation |

| Antimicrobial Agents | 4-Nitroaniline derivatives | Infection treatment |

Research on Toxicity and Mutagenicity

Studies have indicated that compounds related to this compound may exhibit mutagenic properties. Research has focused on understanding the toxicological profiles of such compounds, which is crucial for safety assessments in industrial applications.

- A study conducted on related nitroanilines demonstrated potential reproductive toxicity and mutagenicity, highlighting the need for careful handling and regulatory compliance in industrial use .

Case Study 1: Synthesis of Azo Dyes

In a comprehensive study published by the Journal of Organic Chemistry, researchers synthesized several azo dyes using this compound as an intermediate. The resulting dyes showed remarkable stability under various environmental conditions, making them suitable for industrial applications .

Case Study 2: Toxicological Assessment

A toxicological assessment involving animal models highlighted the effects of exposure to nitroanilines, including this compound. The study found increased incidences of hemangiosarcoma and other neoplastic effects, emphasizing the importance of understanding the health implications associated with this compound .

Propiedades

Número CAS |

63494-57-5 |

|---|---|

Fórmula molecular |

C11H16N2O2 |

Peso molecular |

208.26 g/mol |

Nombre IUPAC |

N,N-diethyl-2-methyl-4-nitroaniline |

InChI |

InChI=1S/C11H16N2O2/c1-4-12(5-2)11-7-6-10(13(14)15)8-9(11)3/h6-8H,4-5H2,1-3H3 |

Clave InChI |

HSCVEDHMFBCUQI-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C |

SMILES canónico |

CCN(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.